molecular formula C13H15NO B11900097 3-Ethoxy-2-ethylquinoline

3-Ethoxy-2-ethylquinoline

Cat. No.: B11900097
M. Wt: 201.26 g/mol
InChI Key: XUUYKYDDPXDNDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-2-ethylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The compound features a quinoline core with ethoxy and ethyl substituents, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2-ethylquinoline can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with ethyl and ethoxy substituents. The Friedländer synthesis is a notable method, where aniline reacts with a carbonyl compound under acidic conditions to form the quinoline ring .

Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are frequently used. Green chemistry approaches, including solvent-free reactions and the use of ionic liquids, are also gaining popularity due to their environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-2-ethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Ethoxy-2-ethylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-ethylquinoline involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects. The exact pathways depend on the specific application and the target organism or cell type .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

3-ethoxy-2-ethylquinoline

InChI

InChI=1S/C13H15NO/c1-3-11-13(15-4-2)9-10-7-5-6-8-12(10)14-11/h5-9H,3-4H2,1-2H3

InChI Key

XUUYKYDDPXDNDH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2C=C1OCC

Origin of Product

United States

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